

In-Depth Technical Guide to the Isotopic Purity of Pyrrolidin-3-ol-d5

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Compound of Interest				
Compound Name:	Pyrrolidin-3-ol-d5			
Cat. No.:	B12396039	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **Pyrrolidin-3-ol-d5**, a deuterated analog of a crucial heterocyclic scaffold in medicinal chemistry. Understanding the isotopic enrichment of this compound is paramount for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a building block in the synthesis of deuterated drug candidates.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available **Pyrrolidin-3-ol-d5** can vary between suppliers. The following table summarizes the reported isotopic enrichment from different sources, providing a basis for comparison.

Supplier	Product Name	CAS Number	Isotopic Enrichment
CDN Isotopes	(±)-3-Pyrrolidinol- 2,2,3,4,4-d5	1219805-52-3	97 atom % D
SCRUM	(±)-3-Pyrrolidinol- 2,2,3,4,4-d5	1219805-52-3	97 atom % D



Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like **Pyrrolidin-3-ol-d5** is primarily achieved through two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide quantitative data on the degree of deuterium incorporation.

General Protocol for Isotopic Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. By comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard, the isotopic purity can be accurately calculated.

Methodology:

- Sample Preparation: Accurately weigh a sample of **Pyrrolidin-3-ol-d5** and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.
- ¹H-NMR Spectroscopy: Acquire a ¹H-NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
- Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integration: Integrate the residual proton signals of **Pyrrolidin-3-ol-d5** and the characteristic signal of the internal standard.
- Calculation of Isotopic Enrichment: The isotopic enrichment is calculated using the following formula:

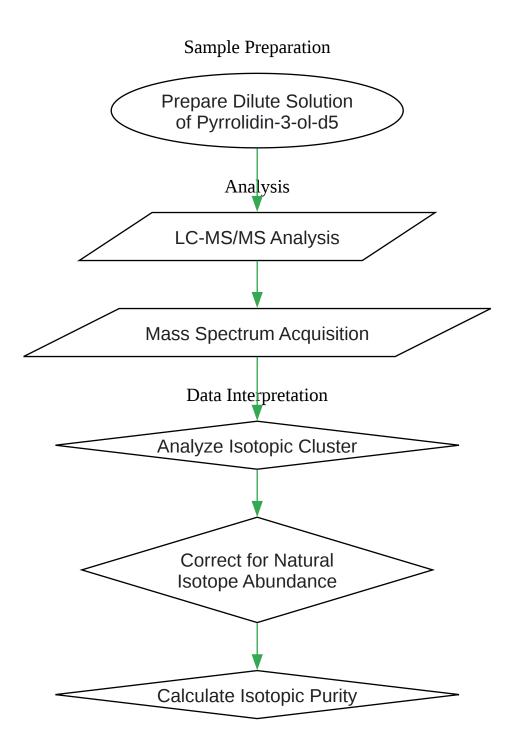






Isotopic Enrichment (%) = [1 - (Integral of residual protons / (Integral of standard * Molar ratio of analyte to standard))] * 100









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Email: info@benchchem.com